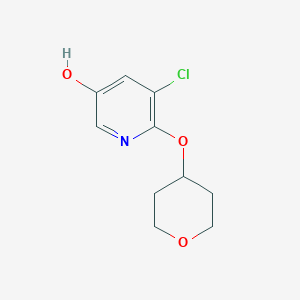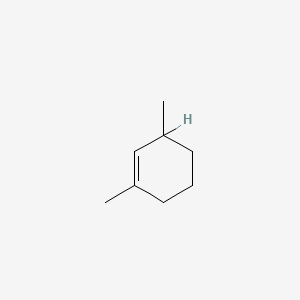
1,3-Dimethyl-1-cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-1-cyclohexene is an organic compound with the molecular formula C₈H₁₄. It is a derivative of cyclohexene, where two methyl groups are substituted at the 1 and 3 positions of the cyclohexene ring. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1-cyclohexene can be synthesized through several methods. One common method involves the dehydration of 1,3-dimethyl cyclohexanol using an acid catalyst such as phosphoric acid. The reaction typically involves heating the alcohol with the acid catalyst to remove water and form the desired alkene .
Industrial Production Methods
In industrial settings, this compound is produced through similar dehydration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1-cyclohexene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: Hydrogenation of this compound can yield 1,3-dimethyl cyclohexane.
Substitution: It can undergo electrophilic addition reactions with halogens, such as bromine, to form dihalogenated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium or platinum are used in hydrogenation reactions.
Substitution: Halogenation reactions often use bromine or chlorine in the presence of light or a catalyst.
Major Products Formed
Oxidation: 1,3-Dimethyl cyclohexanol or 1,3-dimethyl cyclohexanone.
Reduction: 1,3-Dimethyl cyclohexane.
Substitution: 1,3-Dibromo-1,3-dimethyl cyclohexane.
Scientific Research Applications
1,3-Dimethyl-1-cyclohexene has several applications in scientific research:
Chemistry: It is used as a starting material in organic synthesis and as a solvent in various chemical reactions.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1-cyclohexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking the electrophilic reagent (e.g., bromine) to form a cyclic intermediate. This intermediate then undergoes further reactions to yield the final product .
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: The parent compound without methyl substitutions.
1,2-Dimethyl cyclohexene: A similar compound with methyl groups at the 1 and 2 positions.
1,4-Dimethyl cyclohexene: A compound with methyl groups at the 1 and 4 positions.
Uniqueness
1,3-Dimethyl-1-cyclohexene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. The 1,3-substitution pattern can lead to different steric and electronic effects compared to other dimethyl cyclohexene isomers .
Properties
CAS No. |
2808-76-6 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
1,3-dimethylcyclohexene |
InChI |
InChI=1S/C8H14/c1-7-4-3-5-8(2)6-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
XTCMQAVNRXZBRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


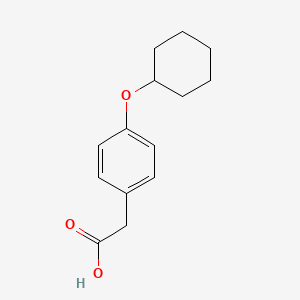
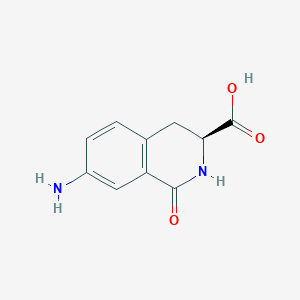
![Ethyl 2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydrofuran-3-carboxylate](/img/structure/B8734567.png)
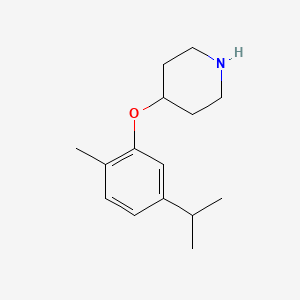
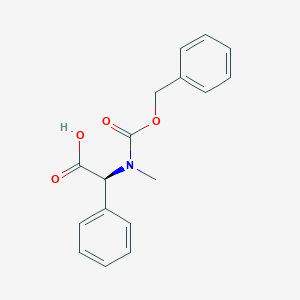
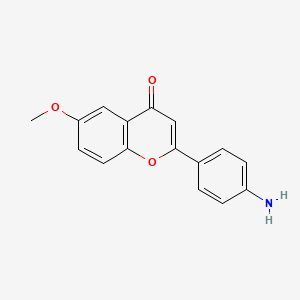
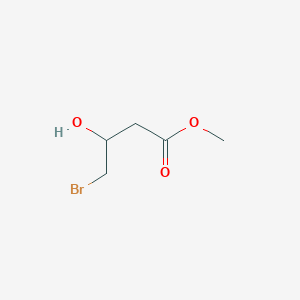
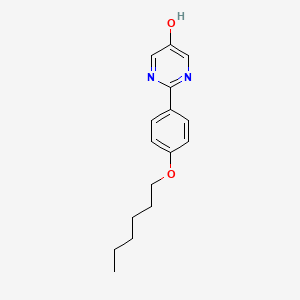
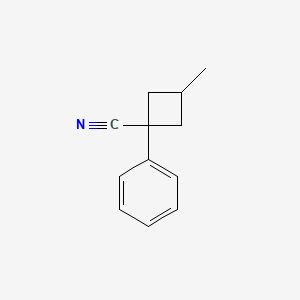
![Tert-butyl 4-[(2-oxo-2-phenylethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B8734612.png)
![2-(4-Methoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B8734620.png)
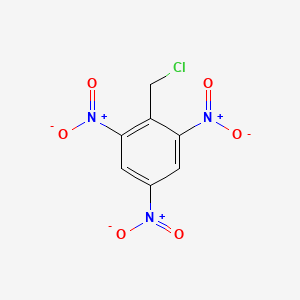
![1-Methyl-1-azaspiro[4.5]decan-4-amine](/img/structure/B8734655.png)
